Cas no 1146298-69-2 (2-Hydroxyquinoline-5-acetic acid)
2-Hydroxyquinoline-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxyquinoline-5-acetic acid
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- Inchi: 1S/C11H9NO3/c13-10-5-4-8-7(6-11(14)15)2-1-3-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15)
- InChI Key: FOJKHNJYRYUPGS-UHFFFAOYSA-N
- SMILES: O=C1C=CC2=C(C=CC=C2CC(=O)O)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 0.8
- Topological Polar Surface Area: 66.4
2-Hydroxyquinoline-5-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001046-250mg |
2-Hydroxyquinoline-5-acetic acid |
1146298-69-2 | 98% | 250mg |
$762.04 | 2023-09-04 | |
| Alichem | A189001046-500mg |
2-Hydroxyquinoline-5-acetic acid |
1146298-69-2 | 98% | 500mg |
$1055.58 | 2023-09-04 | |
| Alichem | A189001046-1g |
2-Hydroxyquinoline-5-acetic acid |
1146298-69-2 | 98% | 1g |
$2016.61 | 2023-09-04 |
2-Hydroxyquinoline-5-acetic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-Hydroxyquinoline-5-acetic acid
Recent Advances in the Study of 2-Hydroxyquinoline-5-acetic acid (1146298-69-2): A Comprehensive Research Brief
2-Hydroxyquinoline-5-acetic acid (CAS: 1146298-69-2) is a quinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a bioactive compound with implications in anti-inflammatory, anticancer, and antimicrobial activities. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological properties, and potential clinical applications.
One of the most notable advancements in the study of 2-Hydroxyquinoline-5-acetic acid is its identification as a modulator of key signaling pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits inhibitory effects on the NF-κB pathway, which is central to inflammatory responses. The study utilized in vitro models of human macrophages and showed that 2-Hydroxyquinoline-5-acetic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
In the context of oncology, 2-Hydroxyquinoline-5-acetic acid has been investigated for its anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. The research team employed a combination of molecular docking and cell-based assays to elucidate the interaction between 2-Hydroxyquinoline-5-acetic acid and apoptotic proteins such as Bcl-2 and caspase-3. The results indicated a dose-dependent increase in apoptosis, particularly in breast and lung cancer cell lines, positioning this compound as a promising candidate for further preclinical evaluation.
Another area of interest is the antimicrobial potential of 2-Hydroxyquinoline-5-acetic acid. A 2023 study in Antimicrobial Agents and Chemotherapy explored its efficacy against multidrug-resistant bacterial strains. The compound exhibited broad-spectrum activity, with notable inhibition of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Mechanistic studies revealed that 2-Hydroxyquinoline-5-acetic acid disrupts bacterial cell membrane integrity and interferes with DNA replication, offering a dual mechanism of action that could mitigate resistance development.
Despite these promising findings, challenges remain in the translation of 2-Hydroxyquinoline-5-acetic acid into clinical applications. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires optimization to enhance its metabolic stability. Recent efforts in drug formulation have focused on developing prodrug derivatives or nanoparticle-based delivery systems to address these limitations. For instance, a 2024 study in the European Journal of Pharmaceutical Sciences reported the synthesis of a prodrug variant with improved solubility and sustained release properties, paving the way for future in vivo studies.
In conclusion, 2-Hydroxyquinoline-5-acetic acid (1146298-69-2) represents a versatile scaffold with significant therapeutic potential across multiple disease areas. Ongoing research continues to uncover its molecular mechanisms and optimize its pharmacological profile. As the scientific community advances toward preclinical and clinical trials, this compound may emerge as a cornerstone in the development of next-generation therapeutics for inflammation, cancer, and infectious diseases.
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